![molecular formula C9H9N B13826353 6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene CAS No. 441798-63-6](/img/structure/B13826353.png)
6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azatricyclo[6200~2,5~]deca-1,5,7-triene is a heterocyclic organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cycloaddition reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
化学反応の分析
Types of Reactions
6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-diene: A similar compound with a slightly different structure, lacking one double bond.
4-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene: Another related compound with a different position of the nitrogen atom.
Uniqueness
6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene is unique due to its specific tricyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
441798-63-6 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC名 |
6-azatricyclo[6.2.0.02,5]deca-1,5,7-triene |
InChI |
InChI=1S/C9H9N/c1-2-7-6(1)5-10-9-4-3-8(7)9/h5H,1-4H2 |
InChIキー |
DPFAPBTZZVVYKE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3CCC3=NC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


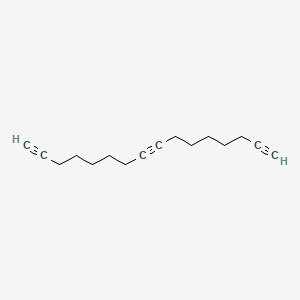

![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
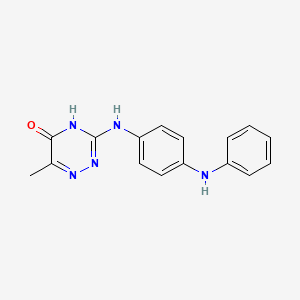
![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
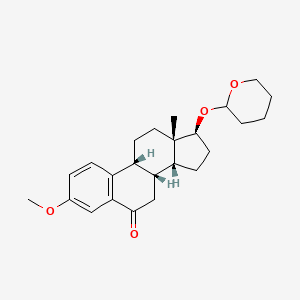

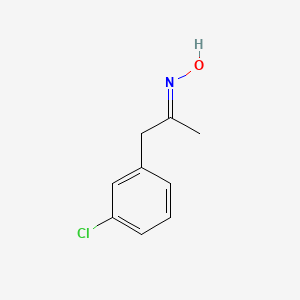
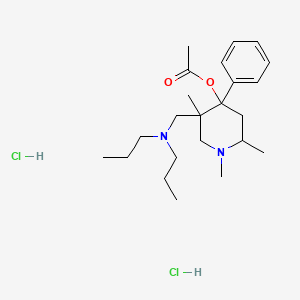
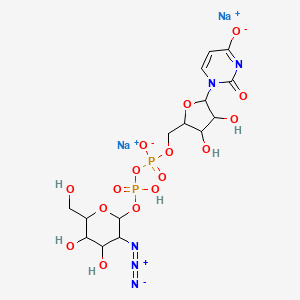
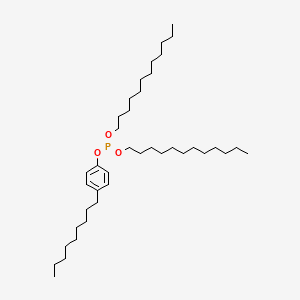
![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
